N-[(2Z)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
Description
N-[(2Z)-3-(5-Chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a bicyclic sulfone-containing heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core substituted with a 5-chloro-2-methoxyphenyl group and a cyclopropanecarboxamide moiety. The 5,5-dioxide sulfone group enhances polarity and metabolic stability compared to non-oxidized thiazole analogs, while the cyclopropane ring introduces steric and electronic effects that may influence binding affinity in biological systems. Its Z-configuration at the imine bond is critical for maintaining planar geometry, which is often associated with intermolecular interactions in drug-receptor complexes .
Properties
Molecular Formula |
C16H17ClN2O4S2 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[3-(5-chloro-2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-23-13-5-4-10(17)6-11(13)19-12-7-25(21,22)8-14(12)24-16(19)18-15(20)9-2-3-9/h4-6,9,12,14H,2-3,7-8H2,1H3 |
InChI Key |
ILONDJTYOVKLNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multi-step organic reactions. The key steps may include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the cyclopropane ring: This step may involve the use of diazo compounds and transition metal catalysts.
Final coupling reaction: The final step involves coupling the thiazole derivative with the cyclopropanecarboxamide moiety under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and methoxy group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various reduced thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a thieno[3,4-d][1,3]thiazole core, which is known for its biological activity. The presence of the chloro and methoxy substituents on the phenyl ring enhances its pharmacological properties. The molecular formula is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms that contribute to its reactivity and interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated using the National Cancer Institute's (NCI) 60-cell line screening protocol, which assesses the cytotoxic effects against various cancer cell lines. Results indicated that the compound exhibits selective cytotoxicity towards certain cancer types, suggesting its potential as a lead compound for further development.
Case Study: In Vitro Anticancer Testing
In a study published in Molecules, N-[(2Z)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide was tested against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The compound demonstrated IC50 values in the low micromolar range for A549 and MCF-7 cells, indicating significant anticancer activity .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have indicated that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
In a recent investigation published in Antibiotics, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
Table 2: Proposed Mechanisms of Action
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
| Cell Cycle Arrest | Inhibits progression through key phases of the cell cycle |
| Antibacterial Activity | Disrupts bacterial cell wall synthesis |
Mechanism of Action
The mechanism by which N-[(2Z)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Thiazolo-Pyrimidine Derivatives ()
Compounds such as (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) share a fused thiazole-pyrimidine core but lack the sulfone group present in the target compound. Key differences include:
- Functional Groups : The presence of dual carbonyl groups (3,5-dioxo) in 11a vs. the sulfone in the target compound. Sulfones typically exhibit higher chemical stability and polarity, which may reduce metabolic degradation compared to carbonyl-containing analogs .
- Substituents: The 5-methylfuran-2-yl and cyano groups in 11a contrast with the chloro-methoxyphenyl and cyclopropanecarboxamide groups in the target compound.
Table 1: Structural and Spectral Comparison
Thiadiazole Derivatives ()
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) features a 1,3,4-thiadiazole ring, which is less strained than the target compound’s bicyclic system. Key distinctions:
- Electronic Effects : The trichloroethyl group in 4.1 introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.
Spectral and Physicochemical Properties
- IR Spectroscopy : The target compound’s sulfone group exhibits characteristic S=O stretches at ~1150–1300 cm⁻¹, distinct from the carbonyl peaks (1650–1750 cm⁻¹) in analogs like 11a and 4.1 .
- NMR Trends : The cyclopropane protons in the target compound are expected to resonate at δ 1.0–2.5 ppm (similar to cyclopropane derivatives in ), while the 5-chloro-2-methoxyphenyl group would show aromatic protons near δ 6.5–7.5 ppm .
Biological Activity
N-[(2Z)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
Synthesis
The compound can be synthesized through various chemical pathways that involve the reaction of 5-chloro-2-methoxyphenyl derivatives with thieno[3,4-d][1,3]thiazole intermediates. The synthesis typically employs methods such as condensation reactions and cyclization processes to form the desired cyclopropanecarboxamide structure.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies have shown that the compound may inhibit the growth of various cancer cell lines.
- Antioxidant Properties : The compound has demonstrated significant radical scavenging ability, suggesting potential use in oxidative stress-related conditions.
- Antimicrobial Effects : Some studies indicate that it could possess antimicrobial activity against certain pathogens.
Anticancer Activity
A notable study evaluated the anticancer effects of this compound using the National Cancer Institute's 60 cell line screening protocol. The results highlighted its varying effectiveness across different cancer types:
| Cell Line | Growth Inhibition (%) |
|---|---|
| RPMI-8226 (Leukemia) | 92.48 |
| CCRF-CEM (Leukemia) | 92.77 |
| K-562 (Leukemia) | 92.90 |
| SF-539 (CNS) | 92.74 |
The mean growth value for the compound across all tested lines was approximately 104.68%, indicating modest anticancer activity but requiring further optimization for efficacy .
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH radical scavenging method. The compound exhibited a high level of antioxidant activity comparable to known antioxidants such as ascorbic acid. The DPPH assay results indicated that the introduction of specific functional groups significantly enhanced its radical scavenging ability:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 88.6 |
| Compound B | 87.7 |
| Compound C | 78.6 |
These findings suggest that structural modifications can lead to improved antioxidant properties .
Case Studies
Several case studies have been documented regarding the biological effects of related compounds within the same structural family. For example, compounds with similar thiazole and thieno structures have shown promising results in inhibiting tumor growth and exhibiting antioxidant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
